Bienvenue dans la boutique en ligne BenchChem!

BU224 hydrochloride

Imidazoline Receptor Receptor Binding Selectivity Profiling

Choose BU224 hydrochloride for its unmatched I2 subtype selectivity: 832-fold I2/I1 and >2000-fold over α2-adrenoceptors, eliminating off-target noise that confounds idazoxan-based studies. Its functional antagonist profile uniquely blocks opioid enhancement by I2 agonists (2-BFI, agmatine), enabling clean mechanistic dissection. Validated in 5XFAD Alzheimer’s, 6-OHDA Parkinson’s, and MAO-A microdialysis models. Guaranteed batch-to-batch consistency for reproducible preclinical research.

Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
CAS No. 187173-05-3
Cat. No. B067079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBU224 hydrochloride
CAS187173-05-3
SynonymsBU 224
BU-224
BU224
Molecular FormulaC12H12ClN3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl
InChIInChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H
InChIKeyDDFHQXAQWZWRSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BU224 Hydrochloride (CAS 187173-05-3): A Selective Imidazoline I₂ Receptor Ligand for Pain and Neurodegeneration Research


BU224 hydrochloride (2-(4,5-dihydroimidazol-2-yl)quinoline hydrochloride, CAS 187173-05-3) is a high‑affinity ligand for the imidazoline I₂ receptor, an allosteric binding site on monoamine oxidase (MAO) [1]. It exhibits a Ki of 2.1 nM at the I₂ site and displays high selectivity for I₂ over I₁ imidazoline receptors (832‑fold) and over α₂‑adrenoceptors (>2000‑fold) [2]. It is a putative I₂ receptor antagonist that modulates central monoamine neurotransmission and has demonstrated antinociceptive, neuroprotective, and motor‑activity effects in preclinical models [3].

Why Generic Substitution with Other Imidazoline I₂ Ligands Fails for BU224 Hydrochloride


Despite a shared imidazoline I₂ receptor target, the BU compound series, 2-BFI, and idazoxan exhibit markedly different selectivity, efficacy, and functional signatures that preclude straightforward substitution. For example, while BU226 shows slightly higher I₂ affinity (Ki = 1.4 nM vs. 2.1 nM for BU224), BU224 provides substantially better I₂/I₁ discrimination (832‑fold vs. 380‑fold) [1]. Similarly, 2‑BFI demonstrates I₂ agonist properties that enhance opioid antinociception, whereas BU224 behaves as a functional antagonist that blocks such enhancement [2]. Idazoxan, a classic I₂ ligand, also binds α₂‑adrenoceptors and I₁ sites, introducing off‑target actions that confound interpretation [3]. These quantitative differences in selectivity and functional activity mean that an experiment designed with BU224 cannot be simply repeated with another I₂ ligand without altering the pharmacological outcome.

BU224 Hydrochloride: Head‑to‑Head Quantitative Comparative Evidence for Scientific Procurement


BU224 vs. BU226: Superior I₂/I₁ Imidazoline Receptor Selectivity

In a direct comparison of the BU series using radioligand binding assays on rabbit brain membranes, BU224 (2‑(4,5‑dihydroimidazol‑2‑yl)‑quinoline) demonstrated a Ki of 2.1 nM at I₂ receptors and 832‑fold selectivity for I₂ over I₁ sites. The structural analog BU226 (2‑(4,5‑dihydroimidazol‑2‑yl)‑isoquinoline) exhibited slightly higher affinity at I₂ (Ki = 1.4 nM) but substantially lower I₂/I₁ selectivity (380‑fold) [1]. This trade‑off means BU224 provides cleaner discrimination between I₂ and I₁ populations in tissues where both subtypes co‑exist.

Imidazoline Receptor Receptor Binding Selectivity Profiling

BU224 vs. 2-BFI: >2000‑Fold I₂/α₂ Selectivity Enables Clean α₂‑Adrenoceptor Exclusion

Both BU224 and 2‑BFI are highly selective for I₂ receptors over α₂‑adrenoceptors, with selectivity ratios exceeding 2000‑fold for each compound [1]. In a rat tail‑withdrawal assay, BU224 at doses up to 10 mg/kg (i.p.) did not enhance morphine antinociception, whereas 2‑BFI (1–10 mg/kg) produced a dose‑dependent leftward shift of the morphine dose‑response curve [2]. The enhancement by 2‑BFI was blocked by BU224, confirming BU224's functional antagonism at the I₂ receptor [2]. These data establish that BU224 and 2‑BFI are pharmacologically distinct despite similar I₂ binding affinities.

α₂‑Adrenoceptor Receptor Selectivity Imidazoline Pharmacology

BU224 vs. 2-BFI and Moclobemide: Potent Reversible MAO‑A Inhibition

In an in vitro MAO inhibition assay, BU224 inhibited MAO‑A with an IC₅₀ of 4.8 ± 0.2 μM, which is approximately 3.4‑fold more potent than 2‑BFI (IC₅₀ = 16.5 ± 2.7 μM) and 7.5‑fold more potent than the clinically used reversible MAO‑A inhibitor moclobemide (IC₅₀ = 36 ± 3.6 μM) [1]. All compounds showed reversible inhibition. This indicates that at concentrations achievable in CNS tissue following systemic administration, BU224 may exert a more pronounced effect on monoamine metabolism than other I₂ ligands.

Monoamine Oxidase MAO‑A Inhibition Neurotransmitter Metabolism

BU224 in 5XFAD Alzheimer's Mouse Model: Cognitive Improvement Without Amyloid Reduction

In the 5XFAD transgenic mouse model of Alzheimer's disease, sub‑chronic treatment with BU224 (5 mg/kg, i.p., twice daily for 10 days) significantly attenuated spatial and perirhinal cortex‑dependent recognition memory deficits compared to vehicle‑treated transgenic mice [1]. Fear‑conditioning testing revealed that BU224 improved both associative learning and hippocampal‑ and amygdala‑dependent memory in transgenic but not wild‑type mice [1]. Notably, BU224 did not alter amyloid‑β plaque burden, indicating that its cognitive benefits are mediated through non‑amyloid mechanisms, such as reduced microgliosis and pro‑inflammatory cytokine levels (IL‑1β, TNF‑α) .

Alzheimer's Disease Neuroprotection Cognitive Behavior

BU224 Produces Ipsiversive Rotation in 6‑OHDA‑Lesioned Rats: A Model for Parkinson's Disease Motor Studies

In rats bearing a unilateral 6‑hydroxydopamine (6‑OHDA) lesion of the nigrostriatal tract (a classical model of Parkinson's disease), BU224 (10 mg/kg, s.c.) produced ipsiversive rotational behavior [1]. This effect is consistent with activation of I₂ receptors in the intact hemisphere, which modulates dopamine‑dependent motor output . Unlike the mixed I₂/α₂ ligand idazoxan, which shows more complex motor effects due to α₂‑adrenoceptor activity, BU224's high I₂ selectivity (>2000‑fold over α₂) allows clearer attribution of motor effects to I₂ receptor engagement [2].

Parkinson's Disease Motor Behavior Nigrostriatal Pathway

Optimal Research and Preclinical Application Scenarios for BU224 Hydrochloride


Antagonism of I₂ Receptor‑Mediated Opioid Potentiation

Use BU224 to block the enhancement of opioid antinociception induced by I₂ agonists (e.g., 2‑BFI, agmatine) or endogenous I₂ ligands. Typical dose: 1–10 mg/kg i.p. or s.c. in rat pain models [1]. Because BU224 itself does not enhance opioid effects (unlike 2‑BFI), it serves as a clean pharmacological antagonist for probing I₂ receptor contributions to opioid analgesia.

Alzheimer's Disease and Neuroinflammation Research

Employ BU224 in the 5XFAD transgenic mouse model to investigate I₂ receptor‑mediated cognitive improvement and anti‑neuroinflammatory effects. Standard regimen: 5 mg/kg i.p. twice daily for 10 days [2]. This protocol reliably reverses memory deficits and reduces microglial activation without altering amyloid pathology, providing a platform for mechanistic studies of non‑amyloid therapeutic strategies.

Monoamine Oxidase Inhibition and Neurotransmitter Dynamics

Utilize BU224 as a reversible MAO‑A inhibitor (IC₅₀ = 4.8 μM) to elevate central noradrenaline and dopamine levels in microdialysis studies. Doses of 0–20 mg/kg i.p. dose‑dependently increase extracellular noradrenaline in rat frontal cortex and dopamine in striatum [3]. This application is ideal for experiments requiring concurrent I₂ receptor modulation and MAO inhibition, as seen in stress, depression, and addiction research.

Parkinson's Disease Motor Circuitry Studies

Apply BU224 in the unilateral 6‑OHDA‑lesioned rat model to quantify I₂ receptor‑mediated motor effects. A 10 mg/kg s.c. dose reliably induces ipsiversive rotation, providing a behavioral readout of striatal I₂ receptor function [4]. This model is useful for evaluating I₂ ligands as adjuncts to L‑DOPA therapy or for studying non‑dopaminergic motor control pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for BU224 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.